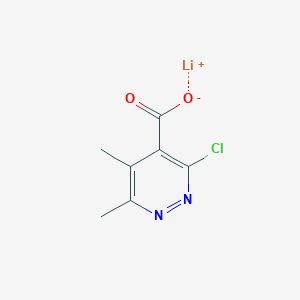

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate

Description

Properties

IUPAC Name |

lithium;3-chloro-5,6-dimethylpyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.Li/c1-3-4(2)9-10-6(8)5(3)7(11)12;/h1-2H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWHMIULEHSVLP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(N=NC(=C1C(=O)[O-])Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClLiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate typically involves the reaction of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the carboxylic acid to its lithium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methyl groups on the pyridazine ring can be oxidized to form corresponding alcohols or ketones, while reduction reactions can lead to the formation of alkanes.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted pyridazines, while oxidation reactions can produce pyridazine ketones or alcohols.

Scientific Research Applications

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s lithium ion component is of interest in studies related to mood disorders and neurological research.

Industry: It can be used in the production of advanced materials, such as lithium-ion batteries, due to its lithium content.

Mechanism of Action

The mechanism by which Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate exerts its effects is not fully understood. it is believed that the lithium ion plays a crucial role in modulating various biochemical pathways. Lithium ions can inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in mood regulation and other cellular processes. Additionally, the pyridazine ring may interact with specific molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyridazine Family

Pyridazine derivatives vary significantly in substituent patterns, which influence their physicochemical properties. Key comparisons include:

Key Observations:

- Substituent Effects: The chlorine atom in the target compound lowers the pKa of the carboxylate group compared to non-halogenated analogues, enhancing solubility in polar solvents. Methyl groups at positions 5 and 6 likely reduce crystallinity compared to bulkier substituents (e.g., phenyl groups in pyrazole derivatives) .

- Lithium vs. Other Cations : Lithium’s small ionic radius (0.76 Å) and high charge density may improve ionic conductivity compared to sodium or potassium salts, making it preferable for battery applications .

Functional Analogues in Heterocyclic Carboxylates

Lithium salts of heterocyclic carboxylates, such as pyridine or pyrimidine derivatives, differ in nitrogen atom placement and electronic effects:

- Pyrimidine-5-carboxylates : Two meta-positioned nitrogen atoms in pyrimidine alter electron distribution, affecting ligand-metal coordination strength.

The adjacent nitrogen atoms in pyridazine create a polarized electron system, which may enhance chelation with transition metals compared to pyridine or pyrimidine derivatives.

Comparison with Non-Carboxylate Lithium Salts

Key Observations:

- The target compound’s organic anion enables tunable solubility in both aqueous and organic media, unlike inorganic lithium salts. This property is critical for drug formulation or electrolyte design.

- The carboxylate group allows for functionalization (e.g., esterification), offering synthetic versatility absent in carbonate or hydroxide salts .

Research Findings and Data Gaps

- Crystallographic Data : SHELX refinement methods could resolve the compound’s crystal packing, revealing interactions between lithium ions and the pyridazine ring’s electron-rich regions .

- Economic Relevance: Lithium’s status as a critical raw material underscores the importance of developing novel lithium-containing compounds for sustainable technology .

Biological Activity

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This section explores its structure, synthesis, and biological implications based on available research.

Structural Characteristics

The compound consists of a lithium cation associated with the anionic form of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid. The unique structural features include:

- Pyridazine Ring : This heterocyclic structure is known for its reactivity and ability to interact with various biological targets.

- Chloro and Dimethyl Substituents : These groups enhance the compound's reactivity and may influence its pharmacological properties.

The molecular formula for this compound is .

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of the Pyridazine Core : This step includes the chlorination and alkylation processes that introduce the chloro and dimethyl groups.

- Lithiation : The final step involves the introduction of lithium to form the lithium salt.

This method allows for efficient production and functionalization of the compound for further biological studies.

Research suggests that compounds with similar structures often interact with various enzymes and receptors in biological systems. The proposed mechanisms include:

- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : The compound might also modulate receptor activity, leading to changes in cellular responses.

Case Studies

Though direct case studies on this compound are scarce, research on related compounds provides valuable insights into its potential applications:

- Anticancer Research : A study on pyridazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines, suggesting similar potential for this compound.

- Neuroprotective Effects : Lithium salts are known for their neuroprotective properties in mood disorders, indicating that this compound could also exhibit similar benefits due to the presence of lithium.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Chloro-5-methylpyridazine-4-carboxylic Acid | Chloro group and a single methyl group | Less sterically hindered |

| 3-Chloro-6-methylpyridazine-4-carboxylic Acid | Chlorine at position three with a methyl at six | Different electronic properties |

| 5,6-Dimethylpyridazine-4-carboxylic Acid | No chlorine but two methyl groups | More stable under certain conditions |

The combination of both chloro and dimethyl groups in this compound enhances its reactivity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.